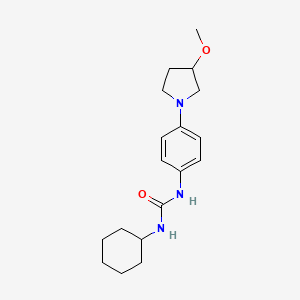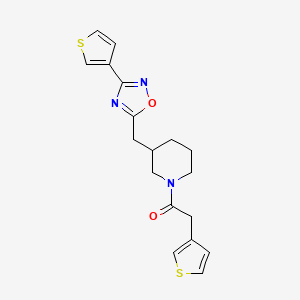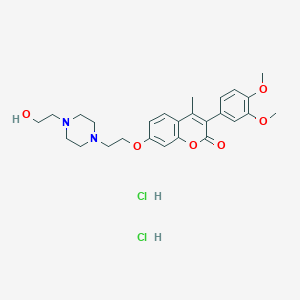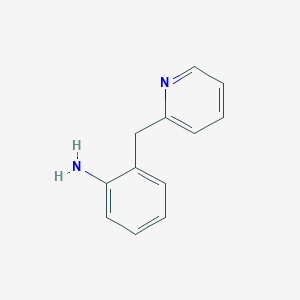
5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of conditions such as arthritis, cancer, and Alzheimer's disease.
作用机制
5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine works by selectively inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. By inhibiting COX-2, this compound reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, it has also been shown to have analgesic and antipyretic effects. It has also been shown to have a protective effect on the gastrointestinal tract, which is important given the potential for NSAIDs to cause gastrointestinal side effects.
实验室实验的优点和局限性
5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine has a number of advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It also has a well-understood mechanism of action, making it a useful tool for studying the role of COX-2 in various disease states.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that it is a relatively non-specific inhibitor of COX-2, meaning that it may also inhibit other enzymes that are important for normal physiological function. Additionally, its effects may be influenced by factors such as dose, route of administration, and the specific disease model being used.
未来方向
There are a number of potential future directions for research on 5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine. One area of interest is its potential use in the treatment of cancer. This compound has been shown to have anti-tumor effects in a number of preclinical models, and there is interest in exploring its use as a cancer therapy.
Another potential future direction is the development of more specific COX-2 inhibitors. While this compound is a useful tool for studying the role of COX-2 in disease, its non-specific inhibition of other enzymes means that it may not be an ideal therapeutic agent. Developing more specific COX-2 inhibitors could help to minimize side effects and improve therapeutic efficacy.
Overall, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. While there are some limitations to its use, it remains a useful tool for studying the role of COX-2 in disease and may hold promise for the development of new therapies in the future.
合成方法
5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine can be synthesized through a multi-step process involving the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent reduction. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins, which are known to play a key role in the inflammatory response. This makes it a promising candidate for the treatment of conditions such as arthritis, inflammatory bowel disease, and asthma.
属性
IUPAC Name |
5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-10-9-14-12(15-10)13-8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXLCYZPSOHWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795597 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
355156-11-5 |
Source


|
| Record name | 5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2786843.png)

![2-Amino-7,7-dimethyl-5-(2-pyridin-2-yl-vinyl)-6,7-dihydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B2786845.png)


![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2786851.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2786853.png)






